molecular formula C16H21ClN4O B6471036 3-chloro-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640954-29-4

3-chloro-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6471036
CAS No.: 2640954-29-4
M. Wt: 320.82 g/mol
InChI Key: AFLMUIXSXJOUHV-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 3-position with chlorine and at the 4-position with a methoxy-linked piperidin-4-yl group. The piperidine ring is further functionalized with a 2-(1H-pyrazol-1-yl)ethyl chain.

Properties

IUPAC Name

3-chloro-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O/c17-15-12-18-6-2-16(15)22-13-14-3-8-20(9-4-14)10-11-21-7-1-5-19-21/h1-2,5-7,12,14H,3-4,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLMUIXSXJOUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent on Piperidine/Piperazine Core Heterocycle Molecular Weight (g/mol) Key Features
3-Chloro-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine 2-(1H-Pyrazol-1-yl)ethyl Pyridine Not explicitly provided Pyrazole for H-bonding; flexible linker
BF00007: 3-Chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine 4-(Methylsulfanyl)benzoyl Pyridine 376.90 Aromatic sulfanyl group; rigid structure
BF00236: 3-[4-(2-Phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine 4-(2-Phenylethyl)piperazine Pyridazine 334.42 Piperazine ring; lipophilic phenethyl
Patent Compound (Example 9) 1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl Pyrrolo[2,3-d]pyrimidine Not provided Fluorinated isonicotinoyl; complex bicyclic core

Functional Group Comparisons

  • Pyrazole vs. Oxazole/Sulfanyl Groups: The target compound’s pyrazole moiety (a 5-membered ring with two adjacent nitrogen atoms) provides distinct electronic and steric properties compared to BF00007’s 4-(methylsulfanyl)benzoyl group. Pyrazole’s basicity and hydrogen-bonding capacity may enhance target binding compared to the thioether’s hydrophobic character .
  • Fluorinated vs. Non-Fluorinated Derivatives: The patent compound in incorporates a 3-fluoro-2-(trifluoromethyl)isonicotinoyl group, which likely improves metabolic stability and binding affinity through fluorine’s electronegativity and lipophilicity. The absence of fluorine in the target compound may result in lower potency but better aqueous solubility .

Pharmacophoric Features

  • Piperidine vs. Piperazine Scaffolds : BF00236 replaces piperidine with piperazine, introducing an additional nitrogen atom. Piperazine’s conformational flexibility and basicity can alter pharmacokinetics, such as blood-brain barrier penetration, compared to the target compound’s piperidine .
  • In contrast, BF00007’s rigid benzoyl linker may restrict conformational freedom, affecting target selectivity .

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